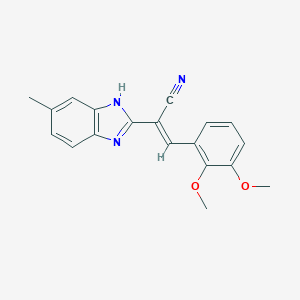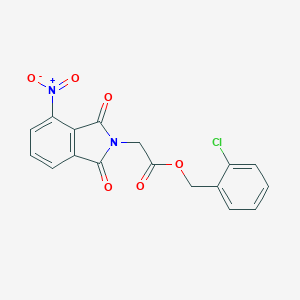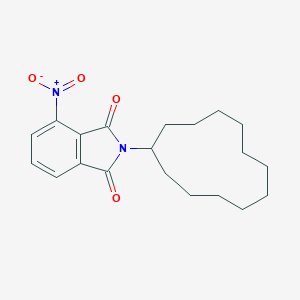
(2E)-3-(2,3-DIMETHOXYPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,3-DIMETHOXYPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-DIMETHOXYPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the acrylonitrile group: This step may involve a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde in the presence of a base.
Methoxylation: The final step could involve the methoxylation of the phenyl ring using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-DIMETHOXYPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxy-phenyl)-2-(1H-benzoimidazol-2-yl)-acrylonitrile: Similar structure but lacks the methyl group on the benzimidazole ring.
3-(2,3-Dimethoxy-phenyl)-2-(5-methyl-1H-benzoimidazol-2-yl)-propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.
3-(2,3-Dimethoxy-phenyl)-2-(5-methyl-1H-benzoimidazol-2-yl)-acrylic acid: Similar structure but with an acrylic acid group instead of acrylonitrile.
Uniqueness
The unique combination of functional groups in (2E)-3-(2,3-DIMETHOXYPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4g/mol |
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H17N3O2/c1-12-7-8-15-16(9-12)22-19(21-15)14(11-20)10-13-5-4-6-17(23-2)18(13)24-3/h4-10H,1-3H3,(H,21,22)/b14-10+ |
InChI Key |
IDKCFDKAYWOVCP-GXDHUFHOSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(C(=CC=C3)OC)OC)/C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B393828.png)
![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B393829.png)
![4-Bromo-2-nitro-6-[({4-nitrophenyl}imino)methyl]phenol](/img/structure/B393830.png)
![2-({CYCLOPROPYL[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B393832.png)
![2,2-dimethyl-5-[5-(phenylsulfanyl)-2-furyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393835.png)
![2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B393836.png)
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B393837.png)

![N-(2,3-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B393840.png)
![1-{(Z)-[(4-ethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B393841.png)


![N-[(FURAN-2-YL)METHYL]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B393845.png)
![2-[(2-{[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]amino}-2-oxoethyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B393848.png)
